3,4,6,8-Tetramethylnonan-4-ol
Description
3,4,6,8-Tetramethylnonan-4-ol is a branched aliphatic alcohol characterized by a nine-carbon chain with methyl groups at positions 3, 4, 6, and 8, and a hydroxyl group at position 2.
Properties
CAS No. |
62101-33-1 |
|---|---|
Molecular Formula |
C13H28O |
Molecular Weight |
200.36 g/mol |
IUPAC Name |
3,4,6,8-tetramethylnonan-4-ol |
InChI |
InChI=1S/C13H28O/c1-7-12(5)13(6,14)9-11(4)8-10(2)3/h10-12,14H,7-9H2,1-6H3 |
InChI Key |
OUBJXWCLIVZITI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)(CC(C)CC(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6,8-Tetramethylnonan-4-ol typically involves the alkylation of a suitable precursor. One common method is the reaction of a nonane derivative with methylating agents under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, to facilitate the alkylation process.
Industrial Production Methods
In industrial settings, the production of 3,4,6,8-Tetramethylnonan-4-ol may involve more efficient and scalable methods. Catalytic processes using metal catalysts, such as palladium or platinum, can be employed to achieve higher yields and purity. The reaction conditions, including temperature and pressure, are optimized to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
3,4,6,8-Tetramethylnonan-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Halogenation or other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3,4,6,8-Tetramethylnonan-4-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism by which 3,4,6,8-Tetramethylnonan-4-ol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis draws parallels between 3,4,6,8-Tetramethylnonan-4-ol and compounds from the evidence, emphasizing structural and functional distinctions.
Structural Comparisons
- 3,4,6,8-Tetramethylnonan-4-ol Structure: Linear aliphatic chain with four methyl branches and a tertiary alcohol group. Key Features: High branching density increases steric hindrance, likely reducing solubility in polar solvents.
3,4,6,8-Tetrahydroxy-7-(3-hydroxy-3-methylbutyl)−9H-xanthene-9-one ()
- 4-(trans)-Acetyl-3,6,8-hydroxy-3-methyl-dihydronaphthalenone () Structure: Naphthalenone derivative with acetyl, hydroxyl, and methyl groups. Key Features: Cyclic ketone framework common in plant metabolites, influencing antioxidant or antimicrobial roles .
- 3,4,6,8a-Tetrahydro-2,5,5,8a-tetramethyl-benzopyran-4a-(5H)-ol () Structure: Benzopyran-derived norisoprenoid with fused cyclic ether and methyl groups. Key Features: Volatile aroma precursor in fruits, with stereochemistry critical for flavor release .
Functional and Application Differences
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
